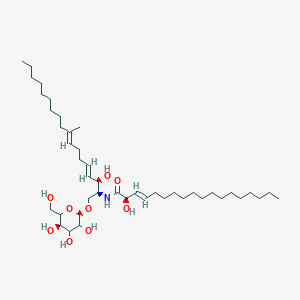
Flavicerebroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavicerebroside B is a natural product found in Aspergillus flavipes with data available.
Scientific Research Applications
Enzyme Inhibition and Structural Insights
- Monoamine Oxidase B (MAO-B) Inhibition: Flavicerebroside B's potential role in inhibiting MAO-B, an enzyme implicated in neurotransmitter metabolism, has been studied. High-resolution crystal structures of MAO-B with various inhibitors, including flavin derivatives, provide insights into how these inhibitors interact with the enzyme and could inform the design of new drugs targeting neurological disorders (Binda et al., 2003).
Photoreceptor Research
- Light Sensing Mechanisms: Studies on flavin-based photoreceptors, including BLUF (Blue Light sensing Using FAD) family, highlight the significance of flavin derivatives like Flavicerebroside B in understanding light-activation pathways and molecular signal-transduction mechanisms in organisms (Losi & Gärtner, 2011).
Antimicrobial and Photodynamic Therapy
- Photodynamic Inactivation of Bacteria: Research on flavin derivatives has demonstrated their effectiveness in photodynamic inactivation of bacteria, highlighting the potential of Flavicerebroside B in such applications. These studies show how modified vitamin B2 molecules can be used in combination with light to kill multidrug-resistant bacteria (Maisch et al., 2014).
Cancer Research
- Anticancer Potential: Flavin derivatives like Flavicerebroside B have shown promise in inhibiting cancer cell migration and invasion, suggesting their potential in cancer treatment. Studies on novel flavin derivatives demonstrate their ability to suppress metastatic factors and promote apoptosis in cancer cells (Hanieh et al., 2016), (Kumar et al., 2019).
Flavin-Dependent Proteins
- Flavin-Dependent Enzyme Studies: Flavogenomics, the study of flavin-dependent proteins, reveals the diverse roles of flavins in biological processes. This research could be applied to understand how Flavicerebroside B and similar compounds interact with these proteins and impact various metabolic pathways (Macheroux et al., 2011).
Neurological Disorders
- Neuroprotective Effects: Research on flavin derivatives in neurological disorders, such as Alzheimer's disease, has shown that these compounds can enhance specific signaling pathways and inhibit neuronal apoptosis. This suggests that Flavicerebroside B might have potential applications in the treatment or management of neurodegenerative diseases (Li & Liu, 2010).
Cytoprotection in Erythroid Cells
- Erythroid Cell Protection: Studies on biliverdin reductase B, a flavin reductase, highlight its role in maintaining cell viability under oxidative stress. This suggests potential applications for Flavicerebroside B in protecting developing erythroid cells from oxidative damage (Lok et al., 2019).
Photoreceptor Activation Mechanisms
- Photoreceptor Activation Studies: Research on the BLUF photoreceptor domain shows how light activation is mediated by electron and proton transfer involving flavin, providing a foundation for understanding the role of Flavicerebroside B in similar light-sensing mechanisms (Gauden et al., 2006).
properties
Molecular Formula |
C43H79NO9 |
|---|---|
Molecular Weight |
754.1 g/mol |
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1 |
InChI Key |
QSPMXWIFLDIBGD-QVCLNRSTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
synonyms |
(2S,2'R,3R,3'E,4E,8E)-N-2'-hydroxy-3'-octadecenoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine flavicerebroside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid](/img/structure/B1259027.png)
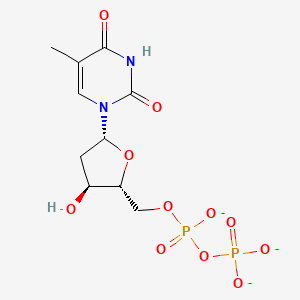
![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)
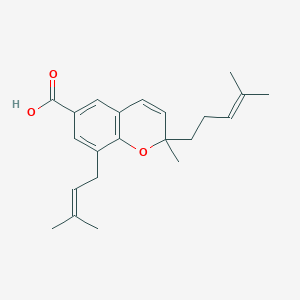

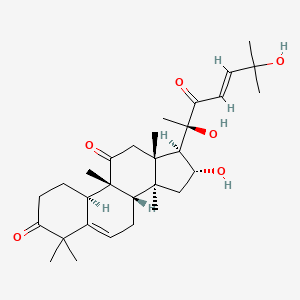

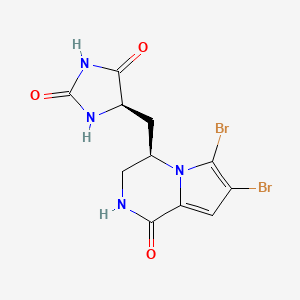
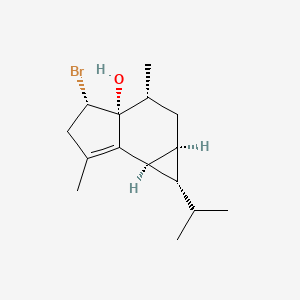
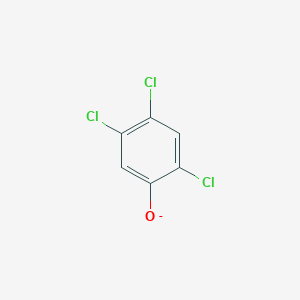
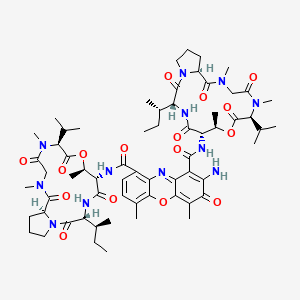
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)